2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone
Description
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone (molecular formula: C₁₈H₁₅ClN₂O₂S; molecular weight: 358.84 g/mol) is a substituted quinazolinone derivative characterized by a 3-ethyl group and a 2-(4-chlorophenyl)-2-oxoethyl sulfanyl moiety at the 2-position of the quinazolinone core . Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties. This compound’s structural features, such as the electron-withdrawing 4-chlorophenyl group and the sulfur-containing substituent, are critical to its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-21-17(23)14-5-3-4-6-15(14)20-18(21)24-11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZYZPRYJDONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The foundational route begins with o-anthranilic acid derivatives, which undergo cyclization with chloroacetonitrile in methanol under nitrogen atmosphere. For instance, 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one is synthesized by reacting o-anthranilic acid with 4-chlorobenzoyl chloride in pyridine at 0°C. This intermediate is subsequently treated with hydrazine hydrate to form the quinazolinone core.
Reaction Conditions:
Introduction of Sulfanyl and Ethyl Groups
The sulfanyl moiety is introduced via nucleophilic substitution. Ethylamine reacts with the chloromethyl intermediate under basic conditions, while the 2-oxoethyl group is appended using thiol-containing reagents. For example, 2-chloromethyl-4(3H)-quinazolinone reacts with 2-mercapto-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) at 60°C.
Key Parameters:
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Molar Ratio: 1:1.2 (quinazolinone:thiol reagent)
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Base: Triethylamine or DIPEA (N,N-diisopropylethylamine)
Microwave-Assisted Synthesis
Accelerated Cyclization and Functionalization
Microwave irradiation significantly reduces reaction times. In one protocol, the cyclization of o-anthranilic acid with 4-chlorobenzoyl chloride is completed in 5 minutes at 800 W , followed by hydrazine hydrate treatment under microwave conditions. This method bypasses prolonged reflux, minimizing side reactions.
Advantages of Microwave Irradiation
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Energy Efficiency: Reduced thermal degradation.
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Selectivity: Higher purity due to controlled heating.
Optimization of Reaction Parameters
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while methanol stabilizes intermediates during cyclization.
Catalytic Effects
Piperidine accelerates cyclization by deprotonating intermediates, while DIPEA facilitates thiolate formation during sulfanyl group incorporation.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Melting Point Analysis
Challenges and Limitations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Triethylamine, sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
Antibacterial Activity
Quinazolinone derivatives, including 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone, have shown promising antibacterial properties. The emergence of drug-resistant bacteria has led to an urgent need for new antibacterial agents. Studies indicate that compounds with the quinazolinone core can inhibit bacterial growth through various mechanisms, including disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Case Study: Structure-Activity Relationships (SAR)
A review highlighted the structural modifications of 4(3H)-quinazolinone derivatives that enhance their antibacterial efficacy. The presence of electron-withdrawing groups at specific positions on the aromatic ring significantly improved activity against resistant strains of bacteria. This underscores the importance of SAR in designing effective antibacterial agents .
Anticancer Properties
The anticancer potential of quinazolinones is well-documented, with numerous studies revealing their ability to induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: In Vivo Efficacy
In vivo studies have demonstrated that this compound significantly reduces tumor sizes in xenograft models. This highlights its potential as a therapeutic agent in cancer treatment protocols .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been evaluated for its ability to scavenge free radicals and chelate metal ions.
Evaluation Methods
The antioxidant activity of this quinazolinone derivative was assessed using several methods, including the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Results indicated that the compound exhibits significant antioxidant activity, particularly when hydroxyl groups are present on the phenyl ring .
Antihistaminic Effects
Another noteworthy application of this compound is its potential as an antihistamine agent. Studies show that it can effectively mitigate histamine-induced bronchospasm in animal models.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group and quinazolinone core are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazolinones
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar derivatives:
Key Observations:
- Electron-Withdrawing Effects : The 4-chlorophenyl group is a common feature in many analogs (e.g., ), likely enhancing electrophilic interactions in enzyme inhibition or receptor binding.
- Halogenation: The 6-iodo derivative () may exhibit distinct reactivity in cross-coupling reactions compared to non-halogenated analogs.
Anticonvulsant Activity
- Target Compound: Limited data are available, but structurally related compounds with 3-aryl groups (e.g., 3-o-tolyl or 3-o-chlorophenyl) demonstrate potent anticonvulsant activity. For example, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones showed protection against maximal electroshock (MES)-induced seizures, with low neurotoxicity in mice .
- Comparison : The target compound’s 3-ethyl group may reduce aryl-related neurotoxicity but could compromise binding affinity to GABA receptors, a common target for anticonvulsants like methaqualone derivatives .
Enzyme Inhibition
Corrosion Inhibition
- Quinazolinone Derivatives: Compounds like 3-(2-(2-chloroethoxy)ethyl)-2-phenylquinazolin-4(3H)-one demonstrated corrosion inhibition for mild steel in acidic environments, attributed to adsorption via nitrogen and sulfur atoms .
- Comparison: The target compound’s 4-chlorophenyl and sulfanyl groups may improve electron-withdrawing capacity and surface adsorption compared to non-chlorinated analogs .
Biological Activity
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone, a quinazolinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in antibacterial, antifungal, and anticancer domains.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H15ClN2O2S
- Molecular Weight : 358.85 g/mol
- CAS Number : 327167-70-4
- Physical Form : Solid with a purity of >90% .
Antibacterial Activity
Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. In a study comparing various compounds, those similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (cm) |
|---|---|---|
| 9a | Proteus vulgaris | 1.1 |
| 9h | Bacillus subtilis | 1.4 |
| 9h | Proteus vulgaris | 1.0 |
These results suggest that modifications in the quinazolinone structure can enhance antibacterial efficacy .
Antifungal Activity
The compound also displays antifungal properties. In related studies, derivatives of quinazolinones were tested against various fungal strains:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3f | Candida albicans | 8 μg/mL |
| 3j | Aspergillus niger | 32 μg/mL |
These findings indicate that specific structural features are crucial for antifungal activity, emphasizing the need for further exploration of this compound's potential in treating fungal infections .
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives is another area of interest. Studies using various assays (CUPRAC, ABTS) have shown that compounds with specific substituents exhibit significant antioxidant activity. For example:
| Compound | Assay Type | Activity Level |
|---|---|---|
| 25a | CUPRAC | High |
| 25b | DPPH | Moderate |
The presence of hydroxyl groups on the phenyl ring enhances the antioxidant capacity, suggesting that structural modifications can lead to improved protective effects against oxidative stress .
Cytotoxicity and Anticancer Potential
Quinazolinones are recognized for their cytotoxic effects against cancer cell lines. In a study evaluating various derivatives, the compound exhibited notable cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
Q & A
Q. How does the sulfanyl group influence the compound’s reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
